![molecular formula C10H18N2O3 B2503841 Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate CAS No. 1931921-55-9](/img/structure/B2503841.png)
Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate
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Overview
Description
The compound "Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate" is a chiral molecule that is relevant in the field of synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. It is related to a family of piperidine derivatives, which are known for their utility in drug discovery and development due to their presence in a variety of medicinal compounds.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of protein tyrosine kinase inhibitors, was achieved through a multi-step process starting from 4-methylpyridinium, involving SN2 substitution, borohydride reduction, oxidation, and debenzylation with an overall yield of 80.2% . Similarly, the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates was performed using L-selectride, followed by the Mitsunobu reaction to afford the corresponding trans isomers . These methods demonstrate the versatility of synthetic approaches in generating piperidine derivatives with various substitutions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with multiple chiral centers and substituents affecting their three-dimensional conformation. For example, the crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate revealed a porous three-dimensional network with hydrophobic channels, which is significant for understanding the compound's interactions and potential binding with biological targets .
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions that are useful in further synthetic modifications. The tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, for instance, was reacted with BuLi and subsequently with bromoalkenes to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . Additionally, the use of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been shown to facilitate the synthesis of enantiomerically pure compounds, highlighting the importance of stereochemistry in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the synthesis of 2-amino-5-tert-butylpyridine demonstrated improved physicochemical properties over related compounds, which is crucial for drug-like properties and the understanding of metabolic clearance processes . The intermolecular hydrogen bonding and the formation of hydrophobic channels, as seen in the crystal structure of some derivatives, also play a role in the compound's physical properties and its potential as a pharmaceutical ingredient .
Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate and its derivatives are key intermediates in synthesizing various chemical compounds. Boev et al. (2015) demonstrated that tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, when reacted with L-selectride, produced tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This reaction yielded cis isomers in quantitative yield, illustrating the compound's role in stereoselective synthesis processes (Boev et al., 2015). Furthermore, Didierjean et al. (2004) explored the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, highlighting the compound's utility in X-ray crystallographic studies to understand molecular packing and interactions (Didierjean et al., 2004).
Schiff Base Compounds and Thermal Analysis
Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate and coupled it with aromatic aldehyde to afford corresponding Schiff base compounds. These compounds were characterized using spectroscopic methods and X-ray crystallographic analysis, indicating the compound's role in the synthesis and structural characterization of novel chemical entities (Çolak et al., 2021).
Synthesis of Piperidine Derivatives
Moskalenko and Boev (2014) reported the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which were then cyclized into cis-isomers of N-Boc piperidine derivatives. This study highlights the compound's role in the stereoselective synthesis of piperidine derivatives, important structures in medicinal chemistry (Moskalenko & Boev, 2014).
Protein Tyrosine Kinase Inhibitor Synthesis
Xin-zhi (2011) elaborated on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process highlighted includes multiple steps such as SN2 substitution, borohydride reduction, and oxidation by Jones reagent, showcasing the compound's importance in synthesizing biologically active compounds (Xin-zhi, 2011).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
The effects would depend on the specific targets and pathways it influences, and could range from changes in cellular signaling to alterations in metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMZVPIBXHUPHC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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